2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzofuran moiety linked to a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The benzofuran structure is known for its biological activity, while the dioxaborolane ring is often utilized in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been known to exhibit various biological activities .
Action Environment
It has been noted that the environment greatly influences the antioxidative activity of benzofuran–stilbene hybrid compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the benzofuran core followed by the introduction of the dioxaborolane moiety. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Dioxaborolane Ring: The dioxaborolane ring is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dioxaborolane moiety with aryl or vinyl halides.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Oxidation: Forms benzofuran-quinone derivatives.
Substitution: Results in various substituted benzofuran derivatives.
Scientific Research Applications
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: Employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: shares similarities with other benzofuran derivatives and boronic acid esters, such as:
Uniqueness
- This compound is unique due to the combination of the benzofuran and dioxaborolane moieties, which imparts both biological activity and versatility in cross-coupling reactions. This dual functionality makes it a valuable compound in both medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCCCOMKYKVFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383572 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519054-55-8 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519054-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]furan-5-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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